3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide
Description
3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide is a halogenated propanamide derivative featuring a 4-chloro-3-methoxyphenyl substituent on the amide nitrogen. This compound belongs to a class of N-aryl propanamides, which are widely studied for their structural versatility and bioactivity in medicinal and agrochemical research. The presence of chlorine and methoxy groups on the aromatic ring enhances its electronic and steric properties, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-chloro-N-(4-chloro-3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-9-6-7(2-3-8(9)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNNKGKVOJVVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589381 | |
| Record name | 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-71-7 | |
| Record name | 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide typically involves the reaction of 4-chloro-3-methoxyaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in the substitution pattern on the phenyl ring. Key examples include:
- 3-Chloro-N-(4-chlorophenyl)propanamide (NC08) : Substituted with a 4-chlorophenyl group .
- 3-Chloro-N-(4-bromophenyl)propanamide (NC19) : Features a bromine atom at the 4-position .
- 3-Chloro-N-(4-methoxyphenyl)propanamide : Contains a 4-methoxy substituent .
- 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide : Includes both chloro and fluoro groups .
Physicochemical Properties
Key Observations :
- Methoxy groups contribute to hydrogen-bond acceptor capacity, as seen in the crystal structure of 3-Chloro-N-(4-methoxyphenyl)propanamide, which exhibits N–H···O and C–H···O interactions .
Crystallographic and Computational Analysis
- Hydrogen Bonding: In 3-Chloro-N-(4-methoxyphenyl)propanamide, the amide C=O bond length (1.2326 Å) and C–N bond length (1.3416 Å) reflect resonance stabilization.
- Software Tools : Structures of related compounds were refined using SHELX and visualized via ORTEP-3 , underscoring the importance of crystallographic software in analyzing intermolecular interactions .
Biological Activity
3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide is a compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H11Cl2NO2
- Molecular Weight: 236.11 g/mol
- CAS Number: 17186470
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The compound's structure contributes to its ability to disrupt microbial cell membranes, leading to cell death. The presence of chlorine and methoxy groups enhances its lipophilicity, facilitating better membrane penetration.
Anticancer Activity
In cancer research, this compound has demonstrated promising effects on various cancer cell lines. Notably, it has shown cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 (lung cancer) | 18 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the disruption of microtubule dynamics, which is critical for cell division.
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Microtubule Stabilization : The compound stabilizes microtubules, preventing their depolymerization, which is crucial for mitotic spindle formation during cell division.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death.
- Antimicrobial Mechanism : The chlorinated aromatic structure disrupts bacterial cell wall synthesis and function.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various derivatives of propanamide against resistant strains. The study found that this compound exhibited superior activity compared to traditional antibiotics in certain cases .
- Cancer Research : In a comparative study on the efficacy of microtubule-targeting agents, this compound was tested alongside paclitaxel. Results indicated that while both compounds affected microtubule dynamics, the propanamide derivative showed less resistance in cancer cells expressing P-glycoprotein .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
